5-ethoxy-1-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-ethoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-13-8-4-5-10-9(6-8)11-7-12(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
HYPDKIZNUQHHFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethoxy 1 Methyl 1h Benzo D Imidazole and Its Analogs
Retrosynthetic Analysis of 5-Ethoxy-1-methyl-1H-benzo[d]imidazole
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the molecule to identify feasible starting materials. The most common and effective strategy for benzimidazole (B57391) synthesis involves the formation of the imidazole (B134444) ring fused to the benzene (B151609) core.
The primary disconnection breaks the two N-C bonds of the imidazole portion, specifically the N1-C2 and N3-C2 bonds. This approach leads back to two key precursors:
An appropriately substituted benzene-1,2-diamine (o-phenylenediamine). For the target molecule, this would be 4-ethoxy-N1-methylbenzene-1,2-diamine .
A one-carbon (C1) synthon that can react with both amino groups to form the imidazole ring. This C1 source is typically a carboxylic acid (or its derivative) or an aldehyde.
An alternative disconnection could involve first breaking the N1-methyl bond, leading to 5-ethoxy-1H-benzo[d]imidazole, which can then be methylated. This intermediate would itself be formed from 4-ethoxybenzene-1,2-diamine and a C1 synthon. This latter approach allows for diversification at the N1 position.
This analysis establishes the fundamental building blocks required for the direct synthesis of the target compound.
Direct Synthesis Routes for this compound
Direct synthesis routes focus on the construction of the benzimidazole ring system from the precursors identified in the retrosynthetic analysis. The most prevalent method is the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govnih.gov
The synthesis of this compound relies on a specific set of starting materials.
o-Phenylenediamine Precursor : The core of the benzene portion of the molecule is derived from 4-ethoxy-N1-methylbenzene-1,2-diamine . The synthesis of this diamine itself is a multi-step process, often starting from a commercially available nitroaniline. For instance, a synthetic sequence could involve the methylation of the amino group of a protected 4-ethoxy-2-nitroaniline, followed by the reduction of the nitro group to yield the desired diamine.
One-Carbon Source : A variety of reagents can serve as the C2 carbon of the imidazole ring.
Carboxylic Acids : Formic acid is a common and straightforward choice for introducing an unsubstituted C2 position. The reaction with the diamine precursor under acidic conditions and heat leads to cyclization.
Aldehydes : Formaldehyde or its equivalents can also be used. When aldehydes are employed, an oxidizing agent is typically required to facilitate the cyclization and aromatization of the imidazole ring. acs.org
Orthoesters : Reagents like triethyl orthoformate can react with o-phenylenediamines, often catalyzed by an acid, to form the benzimidazole ring. chemicalbook.com
The condensation reaction to form the benzimidazole ring is subject to optimization to improve yields and purity. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
Commonly, the Phillips condensation method, which involves heating the o-phenylenediamine with a carboxylic acid in the presence of a strong acid, is employed. nih.gov Strong acids like hydrochloric acid or polyphosphoric acid (PPA) act as both catalysts and dehydrating agents to drive the cyclization. acs.org
Alternatively, when using aldehydes, various oxidizing agents such as sodium metabisulfite (B1197395) (Na₂S₂O₅) can be used in a solvent like ethanol. nih.gov More environmentally friendly approaches have utilized nano-particle catalysts, such as ZnO-NPs, which can improve yields and shorten reaction times under milder conditions. nih.gov One-pot syntheses, where the reduction of a nitro group and subsequent cyclization occur in the same reaction vessel, have also been developed using reagents like sodium dithionite (B78146) (Na₂S₂O₄). medcraveonline.com
The table below summarizes various conditions reported for the synthesis of benzimidazole analogs, which can be adapted for the target compound.
| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Hydrochloric Acid | Water | Reflux | 24 hr | - | researchgate.net |
| Sodium Metabisulfite | Ethanol/Water | Reflux | 4-24 hr | 60-78 | nih.govacs.org |
| ZnO Nanoparticles | Ethanol | 70 °C | 15 min - 2 hr | High | nih.gov |
| Sodium Dithionite | DMSO | 90 °C | 3 hr | - | medcraveonline.com |
| BF₃–etherate | - | - | - | Good | chemicalbook.com |
Table 1: Selected Reaction Conditions for Benzimidazole Synthesis
Optimization strategies often involve screening different acid catalysts, adjusting the temperature to balance reaction rate with side-product formation, and selecting a solvent that provides good solubility for the reactants while facilitating the removal of water formed during the reaction.
Synthesis of Derivatized this compound Structures
Derivatization of the core this compound structure can be achieved by targeting the remaining reactive sites: the N3 nitrogen atom of the imidazole ring and the C4, C6, and C7 positions on the benzo ring.
With the N1 position already occupied by a methyl group, the remaining N3 nitrogen is the primary site for further functionalization on the imidazole ring. This nitrogen atom is pyridine-like and can be alkylated or arylated under appropriate conditions. chemicalbook.com
N-Alkylation : The introduction of alkyl groups at the N3 position can be achieved via bimolecular substitution using alkyl halides in the presence of a base. researchgate.net The choice of base (e.g., potassium carbonate, sodium hydride) and solvent is crucial for the reaction's success. This functionalization creates a quaternary benzimidazolium salt.
N-Arylation : Aryl groups can be introduced using cross-coupling reactions, such as the Buchwald-Hartwig amination, although this is more commonly performed on NH-benzimidazoles. For the N-methylated substrate, arylation at N3 would also result in a cationic benzimidazolium species.
The benzene ring of the benzimidazole scaffold is susceptible to electrophilic substitution reactions. chemicalbook.com The positions C4, C5, C6, and C7 are π-excessive, making them targets for electrophiles. The regioselectivity of these reactions is directed by the existing substituents: the activating ethoxy group at C5 and the electron-donating nature of the fused imidazole ring.
Common electrophilic substitution reactions include:
Nitration : Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, allowing for further derivatization.
Halogenation : Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenated benzimidazoles are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Friedel-Crafts Acylation/Alkylation : These reactions can introduce acyl or alkyl groups onto the benzo ring, typically requiring a Lewis acid catalyst.
The table below outlines common methods for benzo ring functionalization applicable to the benzimidazole core.
| Reaction | Reagents | Typical Position(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | C4, C6 | rsc.org |
| Halogenation | NBS, NCS, Br₂ | C4, C6, C7 | researchgate.net |
| Acylation | Acyl chloride, AlCl₃ | C4, C7 | chemicalbook.com |
| Borylation | B₂pin₂, [Ir(cod)OMe]₂ | C4, C7 | researchgate.net |
Table 2: Strategies for Electrophilic Substitution on the Benzimidazole Benzo Ring
These derivatization strategies allow for the synthesis of a wide array of analogs based on the this compound scaffold for further chemical and biological studies.
Modifications at the Imidazole Carbon Atoms
The functionalization of the benzimidazole core, particularly at the C2-position (the carbon atom between the two nitrogen atoms of the imidazole ring), is a key strategy for developing new derivatives with tailored properties. This position is nucleophilic and readily participates in various chemical transformations.
One significant area of research involves the introduction of diverse substituents at the C2-position to modulate the biological activity of the benzimidazole scaffold. Studies have demonstrated the importance of substituents at this position for optimizing interactions with biological targets. For instance, research on a series of 1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazol-2-yl derivatives highlighted how varying the alkyl and aryl groups at C2 impacts their activity as PPARγ activators. nih.gov The elongation of alkyl chains and the introduction of aromatic systems were systematically studied to establish structure-activity relationships. nih.gov
Key modifications and their observed effects are summarized below:
| C2-Substituent Type | Specific Moiety | Impact on Activity (PPARγ activation) |
| Alkyl Chains | Propyl | Baseline activity |
| Butyl | Increased activity compared to propyl | |
| iso-Butyl | Lower activity than butyl | |
| tert-Butyl | Activity comparable to or slightly higher than iso-butyl | |
| Aromatic Systems | Phenyl | Most active compound in the series |
| Benzyl | Weak effect | |
| Phenethyl | Higher activity than benzyl |
Further modifications include the introduction of heteroatoms and complex cyclic systems. The synthesis of N-(2-benzimidazolyl)-piperazines, for example, is achieved by the nucleophilic substitution of a chlorine atom at the C2-position of the benzimidazole nucleus with a piperazine (B1678402) compound. mdpi.com This approach allows for the incorporation of a piperazine skeleton, a common pharmacophore, directly onto the benzimidazole core. mdpi.com
More advanced C-H functionalization techniques have also been developed for C2 modifications. Rhodium(I)-catalyzed C2-selective branched alkylation of benzimidazoles with N,N-dimethylacrylamide has been reported, offering a highly atom-economical method to introduce complex side chains. nih.gov Similarly, enantioselective C2-allylation using 1,3-diene pronucleophiles has been achieved through copper-hydride catalysis, enabling the synthesis of chiral benzimidazole derivatives. mit.edu
Novel Synthetic Approaches and Catalyst Applications in Benzimidazole Synthesis
The traditional synthesis of benzimidazoles, often involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, typically requires harsh conditions like high temperatures and strong acids. semanticscholar.orgresearchgate.netacs.orgnih.gov Modern synthetic chemistry has focused on developing milder, more efficient, and environmentally friendly methods through the application of novel catalysts. benthamdirect.com
A variety of metal-based catalysts have been shown to be effective in promoting benzimidazole synthesis under milder conditions. arabjchem.org These catalysts facilitate key bond-forming steps, leading to higher yields and shorter reaction times. The use of green solvents, such as deep eutectic solvents (DES), and even solvent-free conditions represents a significant advancement in the sustainable synthesis of these compounds. arabjchem.org
Recent innovations in catalysis for benzimidazole synthesis include:
Nanoparticle Catalysis : Metal nanoparticles, such as those made of ZnO, cobalt ferrite, and gold, have emerged as highly efficient and recyclable catalysts. arabjchem.orgresearchgate.netsemanticscholar.org For instance, ZnO nanoparticles have been used for the cyclocondensation of o-phenylenediamine with aromatic aldehydes, demonstrating high yields and the ability to be reused. semanticscholar.org
Lewis Acid Catalysis : Lewis acids like ZrOCl₂·8H₂O, TiCl₄, and Er(OTf)₃ have proven to be effective catalysts for the synthesis of benzimidazole derivatives from o-phenylenediamines and orthoesters at room temperature. mdpi.com
Cross-Coupling Reactions : Palladium and copper-based catalysts are widely used for preparing benzimidazoles through cross-coupling reactions. arabjchem.org A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN₃ provides an efficient route to various benzimidazoles. organic-chemistry.org
Photocatalysis and Biocatalysis : Emerging research explores the use of photocatalysts and biocatalysts to drive benzimidazole synthesis under exceptionally mild and green conditions, further expanding the synthetic toolkit. benthamdirect.com
The table below summarizes various modern catalytic systems used in the synthesis of the benzimidazole core.
| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages |
| Nanoparticles | ZnO-NPs semanticscholar.org | o-phenylenediamine, Aromatic Aldehydes | High yield, Recyclable catalyst, Shorter reaction time |
| Cobalt Ferrite Nanoparticles arabjchem.orgresearchgate.net | o-phenylenediamine, Aldehydes | Good yields, Solvent-free conditions | |
| Lewis Acids | Er(OTf)₃ mdpi.com | o-phenylenediamines, Aldehydes | High yield, Short reaction times, Aqueous solvent |
| Lanthanum Chloride researchgate.net | o-phenylenediamine, Aldehydes | High yields (85-95%) | |
| Transition Metals | Copper Acetate arabjchem.org | o-phenylenediamine, Aldehydes | Good yields in cross-coupling reactions |
| Palladium on Carbon (Pd/C) researchgate.net | o-phenylenediamine, Benzyl Alcohols | Oxidative condensation in aqueous conditions | |
| Green Solvents | Deep Eutectic Solvents (DES) arabjchem.org | o-phenylenediamine, Aldehydes | Environmentally friendly reaction medium |
These advanced synthetic methodologies provide versatile and efficient pathways for accessing a wide range of benzimidazole derivatives, including this compound, and for modifying their structures to achieve desired chemical and biological properties.
Advanced Spectroscopic and Crystallographic Characterization of 5 Ethoxy 1 Methyl 1h Benzo D Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy serves as the cornerstone for the structural analysis of organic molecules in solution. Through the precise measurement of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-ethoxy-1-methyl-1H-benzo[d]imidazole, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed for an unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The assignment of these signals can be predicted based on established chemical shift principles and data from analogous structures, such as 1-methyl-1H-benzo[d]imidazole and 5-ethoxy-2-mercaptobenzimidazole. rsc.orgresearchgate.net
The proposed proton assignments are as follows:
Aromatic Protons : The benzene (B151609) portion of the benzimidazole (B57391) ring contains three protons (H-4, H-6, and H-7). The ethoxy group at C-5 is an ortho-, para-directing electron-donating group, which will cause the ortho protons (H-4 and H-6) and the para proton (H-7, relative to the N1-methyl group) to be shielded (shifted upfield) compared to the unsubstituted 1-methyl-1H-benzo[d]imidazole. rsc.org
H-7 : Expected to appear as a doublet in the most downfield region of the aromatic signals, coupled to H-6.
H-4 : Expected to appear as a doublet (or a singlet-like signal) in the most upfield region of the aromatic signals, due to the strong shielding effect of the adjacent ethoxy group.
H-6 : Expected to appear as a doublet of doublets, being coupled to both H-7 and H-4.
Imidazole (B134444) Proton (H-2) : The proton at the C-2 position of the imidazole ring is typically a singlet and appears in a characteristic downfield region. rsc.org
N-Methyl Protons : The three protons of the methyl group attached to the N-1 position will appear as a sharp singlet. rsc.org
Ethoxy Protons : The ethoxy group will give rise to two distinct signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a characteristic coupling constant (³JHH). researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~ 7.8 - 8.0 | Singlet (s) |
| H-7 | ~ 7.4 - 7.6 | Doublet (d) |
| H-6 | ~ 6.9 - 7.1 | Doublet of Doublets (dd) |
| H-4 | ~ 6.8 - 7.0 | Doublet (d) or Singlet (s) |
| -OCH₂- | ~ 4.0 - 4.2 | Quartet (q) |
| N-CH₃ | ~ 3.7 - 3.9 | Singlet (s) |
Predicted data is based on analysis of similar benzimidazole structures. rsc.orgresearchgate.net
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The chemical shifts can be predicted by considering the effects of the various functional groups on the benzimidazole core. rsc.orgmdpi.com
The key features of the predicted ¹³C NMR spectrum include:
Aromatic and Imidazole Carbons : Seven signals are expected for the benzimidazole ring system. The C-5 carbon, directly attached to the electron-donating ethoxy group, will be significantly deshielded (shifted downfield). Conversely, the carbons ortho (C-4, C-6) and para (C-7a) to the ethoxy group will be shielded (shifted upfield). The C-2 carbon of the imidazole ring typically appears around 143-144 ppm. rsc.org
N-Methyl Carbon : The carbon of the N-methyl group is expected in the aliphatic region, typically around 30-32 ppm. rsc.org
Ethoxy Carbons : The methylene (-OCH₂-) carbon will appear around 60-65 ppm, while the terminal methyl (-CH₃) carbon will be found further upfield, around 14-16 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 | ~ 155 - 158 |
| C-2 | ~ 143 - 145 |
| C-7a | ~ 135 - 137 |
| C-3a | ~ 130 - 133 |
| C-7 | ~ 115 - 118 |
| C-6 | ~ 112 - 115 |
| C-4 | ~ 100 - 105 |
| -OC H₂- | ~ 63 - 65 |
| N-C H₃ | ~ 30 - 32 |
Predicted data is based on analysis of similar benzimidazole structures. rsc.orgmdpi.com
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and confirmation of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment would confirm proton-proton couplings. Key correlations would be observed between H-6 and H-7, as well as between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each protonated carbon by linking the proton shifts from the ¹H spectrum to the carbon shifts from the ¹³C spectrum (e.g., H-4 to C-4, N-CH₃ protons to the N-CH₃ carbon).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular framework. For instance, correlations from the N-methyl protons to both C-2 and C-7a would confirm the position of the methyl group at N-1. Similarly, correlations from the H-4 proton to C-5 and C-7a would confirm the connectivity of the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural information based on its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂N₂O, corresponding to a monoisotopic mass of 176.0950 Da.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 176. The fragmentation of this ion would provide valuable structural clues. Common fragmentation pathways for related benzimidazoles and ethers suggest the following key fragments: rsc.org
Loss of a methyl radical (•CH₃) : Cleavage of the N-CH₃ bond would result in a fragment at m/z = 161 [M-15]⁺.
Loss of an ethyl radical (•C₂H₅) : Alpha-cleavage at the ethoxy group would lead to the loss of an ethyl radical, yielding a stable oxonium ion at m/z = 147 [M-29]⁺.
Loss of ethylene (B1197577) (C₂H₄) : A McLafferty-type rearrangement involving the ethoxy group could lead to the expulsion of a neutral ethylene molecule, resulting in a radical cation at m/z = 148 [M-28]⁺˙.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 176 | [C₁₀H₁₂N₂O]⁺˙ (Molecular Ion) |
| 161 | [M - CH₃]⁺ |
| 148 | [M - C₂H₄]⁺˙ |
Predicted data is based on established fragmentation principles for ethers and benzimidazoles. rsc.org
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound. By measuring the m/z value to several decimal places, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. For this compound, HRMS would be expected to show a molecular ion peak with a mass very close to the calculated exact mass of 176.0950 Da for the formula C₁₀H₁₂N₂O. This measurement provides unequivocal confirmation of the molecular formula, a critical piece of data in structural characterization.
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the fragmentation pathways of a selected ion. In an MS/MS experiment, the molecular ion (m/z 176) would be isolated, subjected to collision-induced dissociation (CID), and the resulting daughter ions would be analyzed. This would allow for the direct observation of transitions, such as 176 → 161, 176 → 148, and 176 → 147, confirming the proposed fragmentation mechanisms. Further fragmentation of a primary daughter ion (e.g., isolating m/z 147 and fragmenting it further) can provide even more profound insight into the compound's structure and stability.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methyl-1H-benzo[d]imidazole |
| 5-ethoxy-2-mercaptobenzimidazole |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the benzimidazole core and its ethoxy and methyl substituents.
The benzimidazole ring system gives rise to several distinct vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N stretching vibration of the imidazole ring is generally observed in the 1630-1580 cm⁻¹ region. semanticscholar.orgrrpharmacology.ru Aromatic C=C stretching vibrations from both the benzene and imidazole rings produce a series of bands, often in the 1600-1450 cm⁻¹ range. researchgate.net
The substituents also have signature vibrational modes. The methyl group attached to the nitrogen (N-CH₃) and the ethyl group of the ethoxy moiety (-OCH₂CH₃) will show aliphatic C-H stretching vibrations, typically in the 2980-2850 cm⁻¹ range. researchgate.netorientjchem.org The most characteristic vibration for the ethoxy group is the asymmetric C-O-C stretching, which is expected to produce a strong band in the 1275-1200 cm⁻¹ region, with a symmetric stretch appearing at lower wavenumbers.
Based on data from analogous substituted benzimidazoles, the following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃, C₂H₅) | 2980 - 2850 | Medium-Strong |
| Imidazole C=N Stretch | 1625 - 1580 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ethoxy) | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch (Ethoxy) | 1150 - 1085 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
This table presents representative data compiled from spectroscopic studies of various substituted benzimidazole derivatives. rrpharmacology.ruresearchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole scaffold is a chromophore that exhibits characteristic absorption bands in the UV region, primarily due to π → π* transitions within the conjugated aromatic system. semanticscholar.org
For simple benzimidazoles, two main absorption bands are typically observed. The first, more intense band usually appears around 240-250 nm, while a second, slightly less intense band is found around 270-285 nm. semanticscholar.orgsemanticscholar.org These absorptions correspond to electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The introduction of substituents onto the benzimidazole ring can cause shifts in the absorption maxima (λmax). An ethoxy group at the 5-position, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the extension of the conjugated system through resonance. nih.gov The N-methyl group generally has a smaller electronic effect. Therefore, this compound is predicted to absorb at slightly longer wavelengths compared to the unsubstituted benzimidazole parent molecule.
The following table shows representative UV-Vis absorption data for different benzimidazole derivatives, illustrating the effect of substitution.
| Compound | Solvent | λmax (nm) |
| N-Butyl-1H-benzimidazole | Ethanol | ~248, ~295 |
| General 2-substituted benzimidazoles | Ethanol | ~250 |
| Benzimidazolyl-substituted acrylonitriles | Ethanol | 300 - 400 |
This table presents representative data from studies on various benzimidazole derivatives to illustrate typical electronic transitions. semanticscholar.orgsemanticscholar.orgresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of closely related structures provides a detailed model of its expected molecular geometry. researchgate.net
The core benzimidazole ring system is known to be essentially planar. nih.govnih.gov In the crystal structure of 2-(4-Chlorophenyl)-1-methyl-1H-benzo[d]imidazole, for example, the benzimidazole unit is nearly planar, and this planarity is a common feature across the derivative family. researchgate.net The bond lengths and angles within the ring are consistent with its aromatic character.
The N-methyl group will lie close to the plane of the benzimidazole ring. The ethoxy group at the 5-position will also be generally coplanar with the ring to maximize electronic conjugation, although some torsion around the C(aryl)-O bond is possible. In the solid state, the packing of molecules is often governed by intermolecular forces such as π-π stacking between the planar benzimidazole rings of adjacent molecules and weaker C-H···π interactions. nih.gov
The table below presents representative crystallographic data from a related 1-methyl-benzimidazole derivative to illustrate the expected structural parameters.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Lengths (Å) | |
| N1-C2 (imidazole) | ~1.38 Å |
| N3-C2 (imidazole) | ~1.31 Å |
| C(aryl)-O (ethoxy) | ~1.37 Å |
| O-C(ethyl) | ~1.43 Å |
| Dihedral Angle | |
| Benzimidazole Ring Planarity | Nearly planar (< 2°) |
This table features representative data from the crystal structure of 2-(4-Chlorophenyl)-1-methyl-1H-benzo[d]imidazole to provide insight into the expected solid-state structure. researchgate.net
Computational and Theoretical Investigations of 5 Ethoxy 1 Methyl 1h Benzo D Imidazole
Quantum Chemical Calculations of Spectroscopic Parameters
Theoretical Electronic Absorption (UV-Vis) Spectra
The study of theoretical electronic absorption spectra, primarily through Time-Dependent Density Functional Theory (TD-DFT), provides significant insights into the electronic properties and transitions of benzimidazole (B57391) derivatives. researchgate.netresearchgate.net Computational methods are employed to predict the ultraviolet-visible (UV-Vis) absorption characteristics of these molecules, which correlate to electron transitions between molecular orbitals.
The TD-DFT method, often utilizing hybrid functionals like B3LYP, has been shown to provide a detailed analysis of UV spectra for benzimidazole-based compounds. researchgate.net Calculations are typically performed to determine the absorption wavelengths (λmax), oscillator strengths, and the nature of the corresponding electronic transitions. For instance, studies on N-Butyl-1H-benzimidazole have shown that theoretical calculations can predict absorption peaks that align well with experimental data, with identified peaks around 248 nm and 295 nm. semanticscholar.org Other research on novel bis-benzimidazole derivatives reported absorption maxima in the range of 347 to 355 nm. nih.gov These absorptions are generally attributed to π→π* transitions within the conjugated system of the benzimidazole core and its substituents. The specific position of the ethoxy and methyl groups on the 5-ethoxy-1-methyl-1H-benzo[d]imidazole backbone would be expected to influence the precise wavelengths of these transitions.
The choice of computational functional and basis set can impact the accuracy of the predictions. For example, calculations for N-sulfonyl substituted benzimidazoles have been performed using both CAM-B3LYP and M06 functionals to compare theoretical spectra. researchgate.net Such studies help in understanding the relationship between the molecular structure and its electronic properties, which is crucial for the design of molecules with specific optical characteristics.
| Compound/Derivative Class | Method | Predicted λmax (nm) | Reference |
| N-Butyl-1H-benzimidazole | DFT/B3LYP/6-311++G(d,p) | 248 | semanticscholar.org |
| Bis-benzimidazole Derivatives | Experimental | 347-355 | nih.gov |
| N-sulfonyl substituted benzimidazoles | TD-DFT (CAM-B3LYP / M06) | Varies by substituent | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement and dynamic evolution of atoms and molecules over time. For benzimidazole derivatives, MD simulations are crucial for understanding their conformational flexibility and for analyzing the stability and nature of their interactions with biological targets, such as proteins or DNA. nih.govbohrium.com
These simulations are often performed after a molecule has been "docked" into the binding site of a target protein to assess the stability of the predicted binding pose. tandfonline.com The stability of the resulting ligand-protein complex is a key indicator of the potential efficacy of the compound. A common metric used to evaluate this stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time, typically run for nanoseconds (ns). semanticscholar.org Lower and more stable RMSD values suggest a stable binding complex. nih.gov For example, MD simulations of benzimidazole derivatives targeting the SARS-CoV-2 Mpro and ACE2 receptors were run for 100 ns to analyze RMSD values and confirm complex stability. nih.gov
In addition to RMSD, other analyses like the Root Mean Square Fluctuation (RMSF) are used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. researchgate.net This provides insight into which parts of the protein are most affected by the interaction. MD simulations also allow for a detailed examination of the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand-target complex over time. nih.gov These computational studies have been applied to various benzimidazole derivatives to explore their potential as anticancer agents by simulating their interaction with targets like tubulin and topoisomerase. tandfonline.comsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benzimidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org This approach is widely used in drug discovery to predict the activity of new molecules and to understand the structural features that are most important for their function. researchgate.net For benzimidazole derivatives, QSAR studies have been conducted to model a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and antitubercular properties. scirp.orgresearchgate.netnih.govnih.gov
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity, electronics, and sterics. researchgate.net A statistical method, commonly Multiple Linear Regression (MLR), is then used to build a model that correlates these descriptors with the measured biological activity (e.g., inhibitory concentration). nih.gov
A typical QSAR study involves dividing the compounds into a training set, used to generate the model, and a test set, used to validate its predictive power. scirp.orgnih.gov The quality of a QSAR model is assessed using statistical parameters like the square of the correlation coefficient (r²). ijpsr.com Successful QSAR models for benzimidazole derivatives have identified key descriptors that govern their activity. For instance, studies have shown that lipophilicity (logP), dipole moment, and topological polar surface area (TPSA) are often significant contributors to the biological activity of these compounds. nih.govresearchgate.netijpsr.com These models provide valuable guidance for designing new, more potent benzimidazole-based therapeutic agents. nih.gov
| Activity Studied | Key Descriptors Identified | Statistical Method | Reference |
| Antifungal | logP, Dipole Moment, Surface Area Grid | Multiple Linear Regression (MLR) | nih.govresearchgate.net |
| Antitubercular | Quantum Chemical Descriptors | MLR | scirp.org |
| Antibacterial | TPSA, H-bond acceptors, iLOGP | MLR | ijpsr.com |
| Anticancer | 2D Descriptors | 2D-QSAR | researchgate.net |
Computational Predictions of Molecular Descriptors Relevant to Biological Interactions (e.g., TPSA, LogP)
Molecular descriptors are numerical values that characterize the properties of a molecule. Computational methods are routinely used to calculate these descriptors for benzimidazole derivatives to predict their pharmacokinetic properties and potential for biological interactions. Among the most important descriptors are the topological polar surface area (TPSA) and the octanol-water partition coefficient (LogP). researchgate.net
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net It is a key predictor of a drug's ability to permeate cell membranes. A lower TPSA value is generally associated with better membrane permeability. researchgate.net QSAR studies on benzimidazole derivatives have frequently identified TPSA as a critical descriptor influencing their biological activity, such as antibacterial efficacy. ijpsr.com
LogP is a measure of a molecule's lipophilicity or hydrophobicity. researchgate.net It is a crucial factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). The LogP value influences a molecule's ability to cross biological barriers, like the blood-brain barrier, and to bind to protein targets. jocpr.com For benzimidazole derivatives, LogP has been shown to be a governing factor in their antifungal activity. nih.govresearchgate.net
These and other descriptors, such as molecular weight (MW), hydrogen bond donors, and hydrogen bond acceptors, are often evaluated together in the context of guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. researchgate.netnih.gov
| Descriptor | Definition | Relevance to Biological Interactions |
| LogP | Octanol-water partition coefficient | Measures lipophilicity; affects absorption, distribution, and membrane permeability. jocpr.com |
| TPSA | Topological Polar Surface Area | Sum of polar atom surface areas; predicts cell membrane permeability. researchgate.net |
| MW | Molecular Weight | The mass of the molecule; affects absorption and bioavailability. researchgate.net |
| HBD | Hydrogen Bond Donors | Count of -OH and -NH groups; influences binding to targets and solubility. researchgate.net |
| HBA | Hydrogen Bond Acceptors | Count of N and O atoms; influences binding to targets and solubility. researchgate.net |
Medicinal Chemistry Research Directions and Biological Target Engagement Studies
Benzimidazole (B57391) Derivatives as Scaffolds in Drug Discovery Research
The benzimidazole nucleus, a heterocyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444), is a cornerstone in medicinal chemistry. arabjchem.org This "privileged scaffold" is present in a multitude of FDA-approved drugs and is a focal point in the development of new therapeutic agents. researchgate.net The versatility of the benzimidazole core stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which allows for effective binding to a wide array of biological macromolecules. researchgate.net Consequently, benzimidazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. arabjchem.org The structural simplicity and synthetic accessibility of the benzimidazole scaffold make it an attractive starting point for the design and synthesis of novel bioactive compounds through rational drug design. arabjchem.orgresearchgate.net
Rationale for 5-Ethoxy-1-methyl-1H-benzo[d]imidazole as a Promising Scaffold
While direct and extensive research on this compound is not widely published, its structural components suggest significant potential as a scaffold in drug discovery. The rationale for its promise is built upon the established biological activities of the benzimidazole core and the influence of its specific substituents: the 1-methyl and 5-ethoxy groups.
The N-methylation at the 1-position can be crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties. This substitution can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds, which in turn can affect its binding affinity to biological targets.
The ethoxy group at the 5-position is also of significant interest. Studies on other benzimidazole derivatives have shown that substitutions at this position can significantly impact biological activity. For instance, electron-donating groups like ethoxy can enhance the electron density of the benzimidazole ring system, potentially modulating its interaction with target proteins. nih.gov Research on related compounds, such as those with 5-methoxy or other 5-alkoxy groups, has demonstrated potent biological effects, suggesting that the 5-ethoxy group in the target molecule could contribute favorably to its bioactivity profile. chemrevlett.com The presence of an ethoxy group has been noted in some biologically active benzimidazole analogs, indicating its potential role in enhancing interactions with biological targets. nih.gov
Investigation of Enzyme Inhibition Mechanisms by this compound Analogs
Benzimidazole derivatives are well-documented as inhibitors of various enzymes, making them a rich area of investigation for the development of novel therapeutics. arabjchem.org The mechanism of action often involves the specific binding of the benzimidazole scaffold to the active site of an enzyme, thereby blocking its catalytic activity. The nature and position of substituents on the benzimidazole ring play a critical role in determining the potency and selectivity of this inhibition.
Molecular Docking and Binding Mode Analysis with Enzyme Active Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In medicinal chemistry, it is instrumental in understanding the binding mode of a ligand (like a benzimidazole derivative) within the active site of a target enzyme. This analysis helps in elucidating the key interactions that contribute to the inhibitory activity and guides the rational design of more potent inhibitors. nih.gov
For benzimidazole derivatives targeting α-glucosidase, docking studies have revealed important interactions with the enzyme's active site residues. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For instance, in a study of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, the most active compounds were found to form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the α-glucosidase active site. nih.gov
Studies on DNA Interaction Mechanisms of Benzimidazole Derivatives
Beyond enzyme inhibition, benzimidazole derivatives are known to interact with nucleic acids, particularly DNA. This interaction is a key mechanism for the anticancer and antimicrobial activities of some of these compounds. The planar benzimidazole ring system is well-suited for insertion into the DNA structure.
DNA Minor Groove Binding Ligands Based on Benzimidazole
A significant mode of DNA interaction for benzimidazole derivatives is binding to the minor groove. nih.gov The minor groove of the DNA double helix is a region with a high density of A-T (adenine-thymine) base pairs. Small molecules that can fit snugly into this groove can interfere with DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells like cancer cells. nih.gov
Bis-benzimidazoles, such as Hoechst 33258 and Hoechst 33342, are classic examples of DNA minor groove binders. nih.gov These molecules exhibit a crescent shape that is complementary to the curvature of the DNA minor groove. The nitrogen atoms in the imidazole ring can form hydrogen bonds with the bases on the floor of the groove, contributing to the binding affinity and sequence specificity. nih.gov
The structural characteristics of this compound suggest that it could serve as a foundational element for the design of new DNA minor groove binders. While a single benzimidazole unit may have lower affinity compared to bis-benzimidazole derivatives, it can be chemically modified and linked to other moieties to create more potent and sequence-specific DNA binding agents. The ethoxy and methyl groups could also influence the binding affinity and specificity by interacting with the walls of the minor groove. Further research, including spectroscopic and molecular modeling studies, would be necessary to explore the DNA binding potential of this specific compound and its derivatives. nih.gov
Exploration of this compound in Antimicrobial Research
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives have been synthesized and tested against a wide range of pathogens. However, specific data on the antimicrobial profile of this compound is limited.
There is a lack of specific published data detailing the in vitro efficacy of this compound against key bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Research into related structures, such as 5-ethoxy-2-mercapto benzimidazole derivatives, has shown antibacterial activity against these organisms, suggesting the potential of the 5-ethoxy benzimidazole core. researchgate.net Nonetheless, direct evidence for the title compound is not available. The broader benzimidazole class has been explored extensively for antibacterial properties, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Similarly, specific studies quantifying the in vitro efficacy of this compound against fungal strains like Candida albicans are not found in the current body of scientific literature. The imidazole and benzimidazole scaffolds are foundational to many commercial and investigational antifungal agents. sci-hub.semdpi.com Research has demonstrated that the antifungal activity of certain imidazole derivatives can be linked to mechanisms such as the generation of reactive oxygen species (ROS). mdpi.com However, these findings pertain to different analogues and cannot be directly extrapolated to this compound without dedicated experimental validation.
The search for novel antitubercular agents has led to the investigation of numerous benzimidazole derivatives, with some compounds showing potent activity against the Mycobacterium tuberculosis H37Rv strain, including drug-resistant variants. semanticscholar.orgnih.govnih.gov These studies highlight the potential of the benzimidazole core in developing new treatments for tuberculosis. Despite this, specific experimental data evaluating this compound against the H37RV strain has not been identified in the reviewed literature.
Role in Modulating Cellular Pathways (e.g., Microtubule Inhibition, MEK1/2 Inhibition)
The modulation of critical cellular pathways is a key strategy in modern drug discovery. For the benzimidazole class, interference with microtubule dynamics is a recognized mechanism of anticancer activity. nih.gov Certain 2-aryl-1H-benzo[d]imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov However, research specifically linking this compound to microtubule inhibition has not been reported.
Furthermore, there is no available evidence to suggest that this compound acts as an inhibitor of the MEK1/2 signaling pathway. While various heterocyclic compounds are being investigated as kinase inhibitors, including some benzimidazole hybrids targeting receptor tyrosine kinases like EGFR and HER2, a direct role for this specific compound in MEK1/2 modulation has not been established. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the design of more potent and selective molecules. For the benzimidazole class, various SAR studies have been conducted. For example, research on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has elucidated how different substituents on the benzylidene ring influence biological activity. nih.gov Another study on fused benzo semanticscholar.orgnih.govimidazo[1,2-d] nih.govresearchgate.netsemanticscholar.orgtriazine derivatives noted that the presence of electron-withdrawing groups tended to enhance antifungal activity.
These studies offer general principles for modifying the benzimidazole scaffold. However, specific SAR studies detailing how modifications to the this compound structure affect its biological interactions in the contexts of topoisomerase inhibition, antimicrobial activity, or cellular pathway modulation are not available in the scientific literature.
Future Research Perspectives for 5 Ethoxy 1 Methyl 1h Benzo D Imidazole
Development of Advanced Synthetic Methodologies
Future research into 5-ethoxy-1-methyl-1H-benzo[d]imidazole is likely to focus on the development of more efficient, sustainable, and versatile synthetic routes. While classical methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, modern synthetic chemistry offers numerous avenues for improvement. nih.gov
Key future directions include:
Green Synthesis Approaches: The use of environmentally benign solvents, such as water, and catalyst-free or solvent-free conditions will be a significant area of exploration. mdpi.com Techniques like microwave-assisted synthesis could offer rapid and efficient routes to this compound, minimizing energy consumption and waste generation. mdpi.com
Novel Catalytic Systems: Research into advanced catalysts is expected to yield more efficient syntheses. This includes the use of metallic nanoparticles (e.g., gold, iron), which have shown promise in the synthesis of other benzimidazole derivatives. arabjchem.orgsemanticscholar.org The exploration of Lewis acid catalysts, such as lanthanide triflates, may also provide milder and more selective reaction conditions. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow process for the synthesis of this compound could enable more efficient large-scale production for further studies and potential commercial applications.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety | Microwave-assisted synthesis, use of water as a solvent, solvent-free reactions mdpi.com |
| Advanced Catalysis | Higher yields, shorter reaction times, improved selectivity | Nanoparticle catalysis (e.g., ZnO, Fe), Lewis acid catalysis arabjchem.orgsemanticscholar.org |
| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous flow reactors for multi-step synthesis |
Integration of Advanced Computational Approaches
Computational chemistry will undoubtedly play a pivotal role in accelerating the discovery and optimization of derivatives of this compound.
Future computational research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. semanticscholar.orgnih.govnih.gov This understanding can guide the design of new derivatives with tailored electronic properties for specific applications.
Molecular Docking and Dynamics Simulations: To explore the therapeutic potential of this compound, molecular docking studies can predict its binding affinity and mode of interaction with various biological targets. researchgate.netacs.org Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, aiding in the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: As more data on the biological activities of related benzimidazole derivatives become available, QSAR models can be developed to predict the activity of new, unsynthesized analogues of this compound. This will help to prioritize synthetic efforts towards the most promising candidates.
| Computational Method | Application in Research | Potential Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Prediction of spectroscopic properties and reaction mechanisms semanticscholar.orgnih.govnih.gov |
| Molecular Docking | Identification of potential biological targets and binding modes | Rational design of more potent and selective bioactive molecules researchgate.netacs.org |
| Molecular Dynamics (MD) | Simulation of ligand-receptor interactions over time | Understanding the stability and dynamics of binding |
| QSAR Modeling | Prediction of biological activity based on chemical structure | Prioritization of synthetic targets and lead optimization |
Elucidation of Novel Biological Targets and Mechanisms of Action
The benzimidazole core is present in numerous FDA-approved drugs, highlighting its therapeutic importance. Future research should aim to identify and validate novel biological targets for this compound.
Promising areas of investigation include:
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties. acs.org Future studies could investigate the efficacy of this compound against a panel of cancer cell lines and explore its mechanism of action, which could involve the inhibition of key enzymes like topoisomerase I or interactions with DNA. nih.govacs.org
Enzyme Inhibition: The benzimidazole scaffold is a versatile framework for designing enzyme inhibitors. Research could focus on screening this compound against a range of enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes like α-glucosidase. researchgate.netnih.gov
Anti-inflammatory and Analgesic Properties: Given that some benzimidazole derivatives possess anti-inflammatory and analgesic properties, it would be valuable to investigate whether this compound shares these activities. arabjchem.org This could involve in vitro and in vivo models of inflammation and pain.
Exploration of Applications Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis)
The unique chemical structure of benzimidazoles also makes them attractive for applications outside of medicine.
Future research in this area could explore:
Catalysis: Benzimidazole derivatives have been shown to be effective catalysts in various organic transformations, including oxidation reactions and CO2 cycloaddition. nih.govenpress-publisher.comsemanticscholar.org The catalytic potential of this compound and its metal complexes could be a fruitful area of investigation, potentially leading to new, efficient catalytic systems.
Materials Science: The rigid, planar structure of the benzimidazole core, combined with its ability to participate in hydrogen bonding and π-π stacking, makes it a suitable building block for functional materials. Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), or organic light-emitting diodes (OLEDs) to develop materials with novel optical, electronic, or conductive properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-ethoxy-1-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example, refluxing with acetic acid or polyphosphoric acid (PPA) can promote cyclization. Key parameters include temperature (80–120°C), solvent polarity, and catalyst choice. Ethoxy and methyl substituents may require protective groups during synthesis to prevent side reactions. Characterization via FTIR (C=N stretching at ~1618 cm⁻¹) and ¹H NMR (δ 1.3–1.5 ppm for ethoxy -CH₂CH₃) ensures structural fidelity .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for ethoxy, C=N at ~1618 cm⁻¹).
- ¹H NMR : Ethoxy protons appear as a quartet (δ 1.3–1.5 ppm) and methyl groups as singlets (δ 2.5–3.0 ppm). Aromatic protons in the benzimidazole ring resonate at δ 7.0–8.5 ppm.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₂O: calculated 177.1022) .
Advanced Research Questions
Q. How do substituents (ethoxy vs. methyl) influence the biological activity of benzimidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Ethoxy groups enhance lipophilicity and membrane permeability, while methyl groups may sterically hinder binding. Comparative IC₅₀ studies (e.g., anticancer activity: 7.82–10.21 µM vs. 15–20 µM for chloro/fluoro analogs) highlight substituent effects.
- Example : Ethoxy-substituted derivatives show improved pharmacokinetic properties (e.g., logP ~2.5) compared to methyl analogs .
Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins (e.g., EGFR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with a grid box centered on the ATP-binding site of EGFR (PDB: 1M17). Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu717.
- ADMET Prediction : SwissADME or pkCSM tools assess bioavailability (%ABS >60) and toxicity (AMES test negative) .
Q. How can contradictory data on biological potency (e.g., IC₅₀ variability) be resolved experimentally?
- Methodological Answer :
- Dose-Response Validation : Repeat assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity).
- Structural Confirmation : Verify compound integrity via XRD (SHELX-refined crystallography) or LC-MS to rule out degradation .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
